[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate
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Overview
Description
[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate is a complex organic compound with a molecular formula of C23H16Cl2N2O5S2 and a molecular weight of 535.4 g/mol. This compound features a thiazole ring, which is known for its diverse biological activities .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline derivatives: Similar in structure but may have different biological activities.
Thiazole derivatives: Share the thiazole ring but differ in functional groups and overall structure.
Uniqueness
What sets [2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C23H16Cl2N2O5S2 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
[2-chloro-4-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C23H16Cl2N2O5S2/c1-31-19-12-14(11-18(25)21(19)32-34(29,30)17-5-3-2-4-6-17)13-20-22(28)27-23(33-20)26-16-9-7-15(24)8-10-16/h2-13H,1H3,(H,26,27,28)/b20-13- |
InChI Key |
HNGRKTUEGBNKSQ-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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